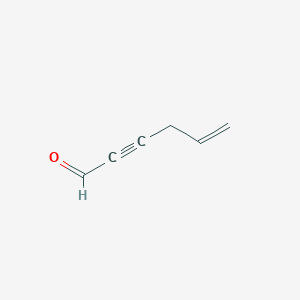

Hex-5-EN-2-ynal

Description

Structure

3D Structure

Properties

CAS No. |

84004-86-4 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

hex-5-en-2-ynal |

InChI |

InChI=1S/C6H6O/c1-2-3-4-5-6-7/h2,6H,1,3H2 |

InChI Key |

CRQBSSGCRLPREB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC#CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Hex 5 En 2 Ynal and Its Derivatives

Oxidative Routes from Alkynols

The oxidation of alkynols, specifically propargylic alcohols, to their corresponding ynals is a fundamental transformation in the synthesis of compounds like Hex-5-en-2-ynal. This conversion requires reagents that are mild enough to avoid over-oxidation to the carboxylic acid or unwanted side reactions involving the sensitive triple bond. Several established and emerging methods are employed for this purpose.

Pyridinium Chlorochromate (PCC) Oxidations

Pyridinium chlorochromate (PCC) is a versatile and widely used oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgmasterorganicchemistry.com Its milder nature compared to other chromium-based reagents like Jones reagent prevents the over-oxidation of primary alcohols to carboxylic acids, making it particularly suitable for the synthesis of ynals from propargylic alcohols. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM), to prevent the formation of the corresponding hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com The general mechanism involves the formation of a chromate ester from the alcohol and PCC, followed by an elimination reaction to yield the aldehyde, Cr(IV), and pyridinium hydrochloride. libretexts.org

Table 1: Examples of PCC Oxidation of Alcohols

| Starting Alcohol | Product | Reagent | Solvent | Notes |

| Primary Alcohol | Aldehyde | PCC | Dichloromethane | Prevents over-oxidation to carboxylic acid. libretexts.orgmasterorganicchemistry.com |

| Secondary Alcohol | Ketone | PCC | Dichloromethane | Efficient conversion. masterorganicchemistry.com |

| Ethylene Glycol | Glyoxal (dialdehyde) | PCC | Dichloromethane | Both primary alcohol groups are oxidized. youtube.com |

| Tertiary Alcohol | No reaction | PCC | Dichloromethane | Tertiary alcohols are not oxidized under these conditions. youtube.com |

Swern and Dess-Martin Periodinane (DMP) Protocols

Swern Oxidation: The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals. wikipedia.orgorganic-chemistry.org The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (TEA). wikipedia.org The reaction is known for its wide functional group tolerance and is typically carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediates. wikipedia.org The byproducts of the reaction are volatile and easily removed, although the production of dimethyl sulfide is a notable drawback due to its strong odor. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt from the alcohol and activated DMSO, which then undergoes an intramolecular elimination reaction facilitated by the base to yield the carbonyl compound. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective method for the oxidation of alcohols to aldehydes and ketones. wikipedia.orgpitt.edu This reaction is known for its short reaction times, neutral pH conditions, and high yields. wikipedia.org DMP is particularly useful for sensitive substrates containing multiple functional groups. wikipedia.org The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane. wikipedia.org One of the advantages of DMP is that it does not affect sensitive functional groups such as furan rings, sulfides, and vinyl ethers. pitt.edu It is also effective for the oxidation of α,β-unsaturated alcohols. wikipedia.org The reaction produces acetic acid as a byproduct, which can be buffered with pyridine (B92270) or sodium bicarbonate if acid-sensitive groups are present. wikipedia.org

Table 2: Comparison of Swern and Dess-Martin Oxidations for Alcohol to Aldehyde Conversion

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Reagents | DMSO, oxalyl chloride/TFAA, triethylamine wikipedia.org | Dess-Martin Periodinane wikipedia.org |

| Conditions | Low temperature (-78 °C) wikipedia.org | Room temperature wikipedia.org |

| Advantages | Mild, metal-free, high yields, wide functional group tolerance. wikipedia.orgorganic-chemistry.org | Very mild, neutral pH, short reaction times, high yields, high chemoselectivity. pitt.eduwikipedia.org |

| Disadvantages | Production of malodorous dimethyl sulfide. wikipedia.org | Potentially explosive nature of the reagent, cost. wikipedia.org |

| Byproducts | Dimethyl sulfide, CO, CO2, triethylammonium salt. wikipedia.org | Iodinane, acetic acid. wikipedia.org |

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation offers a greener alternative to stoichiometric oxidation methods, as it ideally produces only hydrogen gas as a byproduct. nih.gov These reactions typically employ transition-metal catalysts and are often performed at elevated temperatures. Acceptorless dehydrogenation (AD) is a particularly attractive approach where the hydrogen is removed from the system, driving the reaction forward without the need for a sacrificial hydrogen acceptor. nih.gov

While the dehydrogenation of simple alkanes and alcohols has been extensively studied, its application to more complex molecules like alkynols is an area of ongoing research. The challenge lies in finding catalysts that are selective for the alcohol oxidation without affecting the alkyne or other functional groups. Recent advancements have shown that palladium(II)-NHC (N-heterocyclic carbene) complexes can be effective for the catalytic acceptorless dehydrogenation of secondary benzylic alcohols to ketones. nih.gov The development of catalysts for the selective dehydrogenation of propargylic alcohols to ynals holds significant promise for sustainable chemical synthesis.

Emerging Techniques: Enzymatic and Photochemical Oxidation Strategies

Enzymatic Oxidation: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. mdpi.comyoutube.com Alcohol dehydrogenases (ADHs) and oxidases are enzymes that can catalyze the oxidation of alcohols to aldehydes and ketones. researchgate.net These biocatalytic methods have the potential to be highly chemoselective, avoiding the need for protecting groups. The challenge in applying these methods to the synthesis of this compound lies in identifying or engineering an enzyme with the desired substrate specificity and stability under practical reaction conditions.

Photochemical Oxidation: Photochemical methods provide another avenue for the selective oxidation of alcohols. These reactions often utilize a photocatalyst that, upon absorption of light, can initiate an oxidation process. For example, the photochemical synthesis of α,β-unsaturated aldehydes has been demonstrated. chinesechemsoc.orgnih.govnih.govchemrxiv.orgoup.com The application of these methods to the synthesis of ynals from propargylic alcohols is an active area of research, with the potential for highly selective and environmentally benign transformations.

Alkyne Hydration and Controlled Regioselectivity

An alternative approach to the synthesis of the aldehyde functionality in molecules like this compound involves the hydration of a terminal alkyne. The key challenge in this approach is to control the regioselectivity of the water addition to yield the desired aldehyde (anti-Markovnikov addition) rather than the corresponding methyl ketone (Markovnikov addition).

Metal-Catalyzed Hydration Processes (e.g., Mercury-Based Catalysis)

Historically, the hydration of alkynes has been catalyzed by mercury(II) salts in the presence of a strong acid. jove.comlibretexts.orglibretexts.orgkhanacademy.org This method typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of a methyl ketone from a terminal alkyne after tautomerization of the initial enol intermediate. jove.comlibretexts.orglibretexts.org The mechanism involves the formation of a cyclic mercurinium ion, which is then attacked by water. jove.com

While effective, the toxicity of mercury has led to the development of alternative catalysts. However, understanding the principles of mercury-catalyzed hydration is crucial for appreciating the challenges of controlling regioselectivity. For the synthesis of an aldehyde from a terminal alkyne, an anti-Markovnikov addition is required, which is not achieved with traditional mercury-based catalysts. Modern methods utilizing other transition metals, such as ruthenium, have been developed to achieve this desired regioselectivity. For instance, certain ruthenium complexes can catalyze the anti-Markovnikov hydration of terminal alkynes to produce aldehydes with high efficiency. organic-chemistry.orgorganic-chemistry.org

Table 3: Regioselectivity in Alkyne Hydration

| Catalyst System | Regioselectivity | Product from Terminal Alkyne |

| HgSO₄ / H₂SO₄ | Markovnikov | Methyl Ketone jove.comlibretexts.orglibretexts.org |

| Ruthenium Complexes | anti-Markovnikov | Aldehyde organic-chemistry.orgorganic-chemistry.org |

Regioselective Control in Alkyne Hydration

The hydration of alkynes is a direct and atom-economical method for synthesizing carbonyl compounds. csic.es For an unsymmetrical internal alkyne or a terminal alkyne, controlling the regioselectivity of water addition is paramount to ensure the desired ketone or aldehyde is formed. In the context of synthesizing a 2-keto-enynal like this compound from a corresponding enyne precursor, Markovnikov addition of water to the alkyne is required.

Markovnikov-Selective Hydration: Mercury(II)-catalyzed hydration has traditionally been used for this transformation. libretexts.orglibretexts.org The mechanism involves the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a vinyl-mercuric carbocation intermediate. libretexts.orglibretexts.org Water then acts as a nucleophile, attacking the more substituted carbon, consistent with Markovnikov's rule. libretexts.orglibretexts.org Tautomerization of the resulting enol intermediate yields the stable ketone. libretexts.orglibretexts.org

More recently, catalysts based on less toxic metals like iron have been developed. Iron(III) salts, for instance, can promote the direct hydration of alkynes with high yields and excellent Markovnikov regioselectivity. nih.gov This approach provides a valuable alternative to mercury-based systems for the synthesis of alkyl ketones from terminal alkynes. csic.esnih.gov

Anti-Markovnikov Hydration: Conversely, if an aldehyde functionality were desired from a terminal alkyne, an anti-Markovnikov addition would be necessary. This is typically achieved through hydroboration-oxidation. libretexts.orglibretexts.org Using a sterically hindered dialkyl borane like disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) prevents double addition across the alkyne and enhances regioselectivity, with the boron adding to the less substituted carbon. libretexts.orglibretexts.org Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to the aldehyde. libretexts.org

| Method | Catalyst/Reagent | Regioselectivity | Product from Terminal Alkyne |

|---|---|---|---|

| Mercury-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | Markovnikov | Methyl Ketone |

| Iron-Catalyzed Hydration | Fe(NTf₂)₃ | Markovnikov | Methyl Ketone |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

Continuous Flow Reactor Applications for Scalability and Purity

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for the synthesis of reactive or unstable intermediates. nih.govnih.govspringernature.com This technology utilizes a system of pumps and tubes to move reagents through controlled temperature and pressure zones, enabling precise management of reaction parameters. nih.gov

For the synthesis of a reactive compound like this compound, flow chemistry can offer:

Enhanced Safety: By using small reactor volumes, the risks associated with exothermic reactions or the handling of hazardous reagents are minimized. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, providing precise temperature control that can suppress side reactions and improve product purity. nih.gov

Scalability: Production can be scaled up by extending the operational time or by "scaling out" (running multiple reactors in parallel), bypassing the challenges often associated with large-scale batch reactors. rsc.org

Integration of Multiple Steps: Flow systems allow for the "telescoping" of reaction sequences, where the output from one reactor is fed directly into the next. mtak.hu This avoids the need for isolating and purifying intermediates, which can be beneficial when dealing with unstable compounds. mtak.hu

Cross-Coupling Strategies for Enynal Scaffold Construction

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a modular approach to constructing complex molecular scaffolds like enynals.

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This method is exceptionally well-suited for constructing enyne frameworks. To synthesize a substituted Hex-2-en-5-ynal derivative, one could couple a terminal alkyne with a substituted 3-halopropenal.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, often CuI. wikipedia.orgorganic-chemistry.org An amine base, like triethylamine or diisopropylamine, is used to act as both the base and the solvent. youtube.com The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been widely applied in the synthesis of complex molecules and natural products. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst, such as alkyne homocoupling. organic-chemistry.org

The Sonogashira coupling is a prime example of a synergistic palladium and copper-mediated process. The catalytic cycle is generally understood to involve two interconnected cycles. wikipedia.orgyoutube.com

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the vinyl halide (R¹-X). Simultaneously, the terminal alkyne (H-C≡C-R²) reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-R¹ complex. The final step is reductive elimination, which releases the enyne product (R¹-C≡C-R²) and regenerates the Pd(0) catalyst. youtube.com

The Copper Cycle: The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide intermediate, which is more reactive in the transmetalation step than the alkyne itself. wikipedia.orgyoutube.com

While copper is a standard co-catalyst, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). In some modern protocols, particularly with highly active palladium catalysts, the copper co-catalyst is omitted or found to be inhibitory. organic-chemistry.org

| Component | Example(s) | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle (oxidative addition/reductive elimination). |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide for transmetalation. |

| Base/Solvent | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and can act as the solvent. |

| Substrates | Terminal Alkyne & Vinyl Halide | The coupling partners. |

Formation via Alkyne Addition to Enal Systems

An alternative strategy for constructing the this compound framework involves the nucleophilic addition of an alkyne to an α,β-unsaturated aldehyde (enal). This approach forms the C-C bond adjacent to the carbonyl group. The reaction requires the deprotonation of a terminal alkyne, such as acetylene or a protected variant, using a strong base (e.g., n-BuLi, Grignard reagent) to form a highly nucleophilic acetylide anion. nih.gov

This acetylide then attacks the electrophilic carbonyl carbon of an enal (e.g., crotonaldehyde). This is a 1,2-addition reaction, which yields a secondary propargyl alcohol. Subsequent oxidation of this alcohol intermediate would then furnish the desired enynal product. The success of this method hinges on achieving selective 1,2-addition over the competing 1,4-conjugate addition to the enal system.

Control of Competing Reaction Pathways during Synthesis

The synthesis of poly-functionalized molecules like this compound is often complicated by competing reaction pathways that can lower the yield and purity of the desired product.

Key competing pathways include:

1,2- vs. 1,4-Addition: In reactions involving nucleophilic addition to enal systems, the nucleophile can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The pathway is influenced by the nature of the nucleophile, the substrate, and the reaction conditions (e.g., temperature, Lewis acids). Hard nucleophiles like acetylides generally favor 1,2-addition.

Alkyne Homocoupling (Glaser Coupling): In copper-catalyzed reactions like the Sonogashira coupling, the oxidative dimerization of the terminal alkyne to form a 1,3-diyne is a common side reaction. organic-chemistry.org This can be minimized by using copper-free conditions, carefully controlling the reaction atmosphere (anaerobic), or using a large excess of the alkyne. organic-chemistry.orgorganic-chemistry.org

Isomerization: The double and triple bonds within the enynal system can potentially isomerize under certain conditions, particularly in the presence of strong bases or transition metals.

Polymerization: Conjugated systems like enynals can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts.

Over-reaction: Since alkynes can undergo two successive addition reactions, it is crucial to control the stoichiometry of reagents to ensure only a single addition occurs when desired. masterorganicchemistry.com

Careful selection of catalysts, protecting groups, and reaction conditions (temperature, solvent, atmosphere) is essential to navigate these competing pathways and achieve a successful synthesis of this compound.

Mitigation of Isomerization Processes (e.g., Alkene Migration)

The thermodynamic stability of conjugated systems can promote the migration of the double bond in this compound from the terminal position to form a more substituted, and thus more stable, internal alkene. This isomerization process is a significant challenge as it leads to the formation of undesired side products and reduces the yield of the target compound. To circumvent this, specific catalytic systems and reaction conditions that favor kinetic control over thermodynamic control are employed.

One effective strategy involves the use of transition metal catalysts that can control the geometry of the double bond during the formation of the enyne backbone. For instance, nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes have demonstrated exceptional control over alkene geometry, yielding products with high stereoselectivity. organic-chemistry.org While not directly applied to this compound, this methodology highlights the potential of using carefully selected catalysts to dictate the position of the double bond and prevent subsequent migration.

Another approach to mitigate alkene migration is to perform the synthesis under conditions that are not conducive to isomerization. This includes the use of non-polar solvents and avoiding strong acids or bases that can catalyze the movement of the double bond. Furthermore, maintaining low reaction temperatures can help to limit the energy available for the system to overcome the activation barrier for isomerization.

In the context of related conjugated systems, the choice of catalyst and ligands in cross-coupling reactions plays a crucial role in preventing isomerization. For example, in Suzuki or Stille couplings to form the enyne structure, palladium catalysts with bulky phosphine (B1218219) ligands can help to ensure a rapid and clean reaction, minimizing the time the product is exposed to conditions that might induce isomerization.

| Method | Catalyst/Reagent | Key Features | Applicability to this compound Synthesis |

| Nickel-Catalyzed Three-Component Coupling | Ni(COD)₂ / PCy₃ | High stereoselectivity in forming Z-enol silanes. organic-chemistry.org | Potentially adaptable for controlling the alkene geometry during the synthesis of the this compound precursor, thereby preventing migration. |

| Controlled Cross-Coupling Reactions | Palladium catalysts with bulky phosphine ligands | Promotes rapid and selective bond formation, reducing the likelihood of side reactions like isomerization. | Applicable for the construction of the enyne backbone while preserving the terminal alkene. |

| Reaction Condition Optimization | Low temperature, non-polar solvents, absence of strong acids/bases | Minimizes the thermodynamic driving force and catalytic pathways for alkene migration. | A general and crucial strategy to be implemented in any synthetic route towards this compound. |

Suppression of Undesired Oxidation Events

The aldehyde functional group in this compound is susceptible to oxidation to a carboxylic acid, particularly under harsh reaction conditions or in the presence of strong oxidizing agents. The synthesis of the target compound, therefore, necessitates the use of mild and highly selective oxidation methods, typically involving the oxidation of the corresponding primary alcohol, Hex-5-en-2-yn-1-ol.

Several modern oxidation protocols are well-suited for this transformation, offering high chemoselectivity for the conversion of primary alcohols to aldehydes without affecting other sensitive functionalities like the alkene and alkyne groups. One such prominent method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant.

A particularly effective system utilizes TEMPO with calcium hypochlorite (Ca(OCl)₂). This combination has been shown to be very efficient for the mild and selective oxidation of propargylic alcohols to their corresponding aldehydes at room temperature. rsc.org This method is advantageous as it does not require any additives and provides high isolated yields. rsc.org

Another well-established TEMPO-based system employs a catalytic amount of copper(I) iodide (CuI) and 4-dimethylaminopyridine (B28879) (DMAP) under an oxygen atmosphere. This aerobic oxidation method is also highly chemoselective for a broad range of benzyl and propargyl alcohols, furnishing the corresponding aldehydes in excellent yields under mild conditions. nih.gov The stability of sensitive groups like alkynes under these conditions makes this a promising approach for the synthesis of this compound. nih.gov

Furthermore, iron-catalyzed aerobic oxidation of propargylic alcohols using a system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) has been developed as a practical and environmentally friendly method. This protocol operates at room temperature and provides good to excellent yields of α,β-unsaturated alkynals. organic-chemistry.org

The selection of the appropriate mild oxidant is critical to the successful synthesis of this compound, preventing the formation of the corresponding carboxylic acid and other oxidation byproducts.

| Oxidation Method | Catalyst/Reagent System | Reaction Conditions | Reported Yields (for similar substrates) |

| TEMPO/Calcium Hypochlorite | TEMPO, Ca(OCl)₂ | Room Temperature | Up to 97% rsc.org |

| Copper-Catalyzed Aerobic Oxidation | CuI, DMAP, TEMPO, O₂ | Room Temperature, Acetonitrile (B52724) | Excellent yields nih.gov |

| Iron-Catalyzed Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Room Temperature, Toluene | Good to excellent yields organic-chemistry.org |

Advanced Chemical Reactivity and Transformations of Hex 5 En 2 Ynal

Reactions at the Aldehyde Moiety

The aldehyde group in Hex-5-en-2-ynal is a primary site for various transformations, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of enynals can be readily oxidized to the corresponding carboxylic acid. While specific studies on the oxidation of this compound are not extensively documented, the reactivity is analogous to similar aldehydes. For instance, the Pinnick oxidation is a well-established method for converting α,β-unsaturated aldehydes to carboxylic acids. In a study on a chiral hex-5-yn-2-one precursor, an analogous aldehyde was quantitatively converted to the carboxylic acid using this method. rsc.org Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are also effective for the oxidation of similar alkynals, such as pent-2-ynal, to their carboxylic acid derivatives. liv.ac.uk

Table 1: Examples of Oxidation Reactions of Related Aldehydes

| Aldehyde Substrate | Oxidizing Agent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| A chiral pentynal | Pinnick oxidation conditions | Corresponding carboxylic acid | Quantitative | rsc.org |

| Pent-2-ynal | Potassium permanganate / Chromium trioxide | Pent-2-ynoic acid | Not specified | liv.ac.uk |

Reduction to Corresponding Alcohols

The aldehyde in this compound can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) is also a standard method for the reduction of aldehydes to alcohols. liv.ac.uk For example, a study on the reductive coupling of aliphatic aldehydes showed that hex-5-enal can be reduced to its corresponding alcohol. aakash.ac.in This indicates that the aldehyde in this compound would be susceptible to similar reductions, yielding Hex-5-en-2-yn-1-ol.

Table 2: Examples of Reduction Reactions of Related Aldehydes

| Aldehyde Substrate | Reducing Agent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Pent-2-ynal | Catalytic hydrogenation (H₂, Pd/C) | Pent-2-yn-1-ol | Not specified | liv.ac.uk |

| Hex-5-enal | Photoredox catalysis with a hydrogen donor | Hex-5-en-1-ol | Moderate | aakash.ac.in |

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophiles. A variety of nucleophilic addition and condensation reactions can occur at this site. While specific data for this compound is limited, research on the closely related hex-5-ynal shows it can undergo chromium(II)-mediated reactions. eie.gr In one study, the reaction of hex-5-ynal with Bu₃SnCHI₂ in the presence of CrCl₂ resulted in the formation of an (E)-alkenylstannane, though the yield was moderate, possibly due to competing reduction of the alkyne. eie.gr This highlights the potential for various organometallic reagents to add across the carbonyl group.

Furthermore, aldehydes readily participate in condensation reactions, such as the aldol (B89426) and Wittig reactions, to form new carbon-carbon bonds. These reactions would allow for the extension of the carbon chain and the introduction of further functionality.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound provides another center of reactivity, primarily for addition and metal-catalyzed transformations.

Addition Reactions Across the Triple Bond (e.g., Halogenation, Hydrohalogenation)

The alkyne functionality can undergo electrophilic addition of halogens (halogenation) and hydrogen halides (hydrohalogenation). The reaction of alkynes with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the formation of a dihaloalkene. aakash.ac.in The addition of a second equivalent leads to a tetrahaloalkane. aakash.ac.in

Hydrohalogenation, the addition of hydrogen halides like HCl, HBr, or HI, also occurs across the triple bond. aakash.ac.invaia.com For a terminal alkyne like that in this compound, the initial addition follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon of the triple bond, forming a vinyl halide. pressbooks.pubmasterorganicchemistry.com A second addition of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon. vaia.com While no specific examples for this compound are available, the general reactivity of alkynes suggests these transformations are feasible. The existence of 5-chlorothis compound indicates that halogenated derivatives are synthetically accessible. nih.gov

Table 3: General Products of Addition Reactions to Alkynes

| Reactant(s) | Product Type (1 equivalent) | Product Type (2 equivalents) | Regioselectivity |

|---|---|---|---|

| Halogen (X₂) | Dihaloalkene | Tetrahaloalkane | Not applicable |

| Hydrogen Halide (HX) | Vinyl Halide | Geminal Dihalide | Markovnikov |

Metal-Catalyzed Transformations of the Alkyne

The terminal alkyne in this compound is an excellent substrate for a variety of metal-catalyzed reactions, which can lead to the formation of complex molecular architectures. Transition metals like palladium, nickel, ruthenium, and copper are commonly employed to catalyze transformations of terminal alkynes.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, are powerful methods for forming new carbon-carbon bonds. For instance, the palladium-catalyzed Heck arylation of 5-hexen-2-one, a structurally similar compound, has been demonstrated. liv.ac.uk This suggests that this compound could undergo similar palladium-catalyzed reactions at the alkyne or alkene moiety.

Transition metal-catalyzed intramolecular cycloadditions are another important class of reactions for enyne systems. williams.edu Although structurally different from this compound, studies on dienynes have shown that nickel and other transition metals can catalyze intramolecular [4+2] cycloadditions under mild conditions. williams.edu Furthermore, ruthenium catalysts have been shown to effect the isomerization of the double bond in the related hex-5-en-2-one. rsc.org

Reactions Involving the Alkene Moiety

The reactivity of the alkene in this compound is modulated by the presence of the electron-withdrawing aldehyde group and the adjacent alkyne. This electronic arrangement dictates its behavior in addition and cycloaddition reactions.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is part of a conjugated π-system, which influences its reactivity towards electrophiles. In general, electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich π-system of an alkene. reb.rwchemtube3d.com For conjugated systems, this addition can often lead to multiple products due to the formation of resonance-stabilized carbocation intermediates. libretexts.orgchemistrynotmystery.com

Cycloaddition Reactions with Dienophiles

The alkene functional group within this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgwikipedia.org The Diels-Alder reaction is a powerful method for forming six-membered rings through the concerted interaction of a 4π-electron system (the diene) and a 2π-electron system (the dienophile). organic-chemistry.org

The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com In this compound, the aldehyde group serves this purpose, making the alkene moiety an activated dienophile. This enhanced reactivity facilitates cycloaddition with electron-rich dienes. libretexts.orglibretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. wikipedia.orglibretexts.org

Beyond the classic Diels-Alder reaction, enynal systems can undergo other types of cycloadditions. A notable example is the gold-catalyzed [3+3] cycloaddition reaction between enynals and azides. This transformation leads to the efficient and regioselective synthesis of highly fused furo[3,4-d] acs.orgnih.govresearchgate.nettriazines under mild conditions. acs.org The utility of the resulting furanotriazines can be further exploited, for instance, through oxidation with cerium ammonium (B1175870) nitrate (B79036) (CAN) to produce highly functionalized dihydrotriazines. acs.org

Intermolecular Coupling Reactions

The carbonyl group of this compound can be transformed into a nucleophilic radical species, enabling novel intermolecular carbon-carbon bond-forming reactions that are otherwise challenging.

Reductive Coupling with Styrenes via Ketyl Radical Intermediates

A significant transformation of aliphatic aldehydes like this compound is their reductive coupling with styrenes, which proceeds through the formation of ketyl radical intermediates. acs.orgnih.gov This reaction can be achieved using organic photoredox catalysis, offering a metal-free approach under mild conditions. acs.orgresearchgate.net

In this process, a photocatalyst, such as p-terphenyl, is excited by light and promotes the single-electron reduction of the aldehyde's carbonyl group to form a ketyl radical. acs.orgnih.gov This reactive intermediate, which effectively reverses the typical electrophilic nature of the carbonyl carbon (an umpolung strategy), can then add to the double bond of a styrene (B11656) molecule. nsf.govrsc.org Research has shown that this method is applicable to a range of aliphatic aldehydes and electron-rich or neutral styrenes. acs.orgnih.gov

For instance, the coupling of Hex-5-ynal with 4-vinylanisole has been successfully demonstrated. nih.gov The reaction tolerates various functional groups on the styrene partner, including protected amines and alcohols. acs.org The table below summarizes the scope of this reductive coupling for various aliphatic aldehydes with 4-vinylanisole under continuous flow conditions. nih.gov

| Aldehyde Substrate | Coupling Product | Yield (%) | Residence Time (min) |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | 1-(4-Methoxyphenyl)-2-cyclohexylethan-1-ol | 72 | 17 |

| Pivalaldehyde | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol | 68 | 17 |

| Acetaldehyde | 1-(4-Methoxyphenyl)propan-2-ol | 65 | 30 |

| 10-Undecenal | 1-(4-Methoxyphenyl)dodec-11-en-2-ol | 56 | 30 |

| Hex-5-ynal | 1-(4-Methoxyphenyl)oct-7-yn-2-ol | 45 | 30 |

| 2-Methylbutanal | 1-(4-Methoxyphenyl)-3-methylpentan-2-ol | 38 | 30 |

Intramolecular Cyclization Reactions and Annulations

The conjugated enyne system in this compound and its derivatives serves as a template for powerful intramolecular cyclization reactions, allowing for the rapid construction of complex cyclic and polycyclic structures.

Electrocyclization of Substituted Hex-2-en-5-ynal Systems

Derivatives of Hex-2-en-5-ynal are excellent substrates for electrocyclization reactions, which are pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated π-system, creating a new ring. Research has demonstrated an efficient method for synthesizing polysubstituted cyclopentenes and cyclopenta[b]carbazoles through an iodine-promoted electrocyclization of 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives with indoles. acs.orgfigshare.comnih.gov

The course of the reaction—whether it proceeds via a 4π or 6π electrocyclization—is dependent on the nature of the substituents on the indole (B1671886) coupling partner. acs.orgnih.govresearchgate.net

4π Electrocyclization: When the coupling partners are indole, 7-methylindole, or 5-bromoindole, the reaction proceeds through a 4π electrocyclization to produce polysubstituted cyclopentene (B43876) derivatives. acs.orgnih.gov

6π Electrocyclization: In contrast, when methoxy-substituted indoles are used, the reaction pathway shifts to a 6π electrocyclization, yielding cyclopenta[b]carbazole derivatives. acs.orgnih.gov

These transformations proceed with high diastereoselectivity and regioselectivity under mild conditions. acs.orgfigshare.com The following table presents representative examples of this iodine-mediated electrocyclization. researchgate.net

| Hex-2-en-5-ynal Derivative | Indole Coupling Partner | Product Type | Electrocyclization Pathway |

|---|---|---|---|

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | Indole | Polysubstituted cyclopentene | 4π |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | 7-Methylindole | Polysubstituted cyclopentene | 4π |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | 5-Bromoindole | Polysubstituted cyclopentene | 4π |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | 5-Methoxyindole | Cyclopenta[b]carbazole | 6π |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | 6-Methoxyindole | Cyclopenta[b]carbazole | 6π |

Lewis Base-Catalyzed Annulations (e.g., DMAP-Catalyzed [4+2] Annulation of Hex-5-en-2-ynoates)

Lewis base catalysis provides a powerful tool for activating alkynoates and allenoates in annulation reactions. In the context of this compound derivatives, specifically hex-5-en-2-ynoates, 4-dimethylaminopyridine (B28879) (DMAP) has been identified as an effective catalyst for [4+2] annulation reactions. scribd.comnih.govacs.org This reaction with electron-poor alkenes leads to the formation of exocyclic olefinic cyclohexenes in good yields and with excellent selectivities. nih.govfigshare.com

A distinguishing feature of the DMAP-catalyzed [4+2] annulation of hex-5-en-2-ynoates is the unconventional way the carbon backbone is utilized. scribd.comfigshare.com Unlike typical reactions involving allenoate or alkynoate substrates, this transformation uses the β- and ε-carbons of the hex-5-en-2-ynoate for the critical bond formations. scribd.comacs.orgfigshare.com This reactivity pattern establishes hex-5-en-2-ynoates as new and regiodivergent C4 synthons for Lewis base-catalyzed annulations, expanding the toolbox of synthetic organic chemistry. scribd.comfigshare.com

Table 2: DMAP-Catalyzed [4+2] Annulation of Hex-5-en-2-ynoates with Electron-Poor Alkenes

| Entry | Hex-5-en-2-ynoate (1) | Alkene (2) | Product (3) Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Methyl Ester | N-Phenylmaleimide | 95% | >20:1 |

| 2 | Ethyl Ester | N-Phenylmaleimide | 92% | >20:1 |

| 3 | Benzyl Ester | Diethyl maleate | 68% | >20:1 |

| 4 | Methyl Ester | (E)-Ethyl 2-cyano-3-phenylacrylate | 89% | >20:1 |

This table represents selected findings from the literature demonstrating the reaction's scope and efficiency. scribd.com

Metal-Promoted Intramolecular Cyclizations (e.g., Cr(II)- and Ni(II)-Catalyzed Pathways)

Transition metals, particularly chromium and nickel, are widely used to catalyze intramolecular cyclizations of enynes. osaka-u.ac.jpacs.org These reactions provide efficient routes to various carbocyclic structures. Nickel-catalyzed cyclizations of 1,6-enynes can proceed through different pathways depending on the reagents used, sometimes leading to reductive cyclization products or dimerization products. researchgate.net Nickel catalysts are effective in various cycloadditions, including [3+2] and [2+2+2] reactions, to form five- and six-membered rings. osaka-u.ac.jp Chromium-based catalysts are also known to promote intramolecular enyne metathesis. acs.org A novel catalyst system combining nickel and chromium has been developed for cyclization through intramolecular carbometalation. acs.org

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chromium(II)-mediated and nickel(II)-catalyzed cross-coupling that forms carbon-carbon bonds between an aldehyde and a vinyl or aryl halide. nih.govwikipedia.org This reaction is highly valued in organic synthesis for its remarkable chemoselectivity, reacting preferentially with aldehydes over other functional groups like ketones or esters. nih.govwikipedia.org

The intramolecular version of the NHK reaction is particularly useful for the synthesis of medium-sized and large rings (macrocycles). nih.govwikipedia.org It has been successfully employed as a key macrocyclization step in the total synthesis of complex natural products. nih.govnih.gov For example, syntheses of the natural product phomactin A have utilized an intramolecular NHK reaction to close the macrocyclic core structure. nih.gov The reaction proceeds by the oxidative addition of a nickel(0) species (generated in situ from Ni(II) by reduction with Cr(II)) to the vinyl halide, followed by transmetalation with chromium to form an organochromium intermediate that then adds to the aldehyde. wikipedia.org This strategy remains a cornerstone for constructing complex macrocyclic architectures. nih.govacs.org

Formation of Methylenecycloalkan-1-ols vs. Macrocycles

The intramolecular cyclization of aldehydes containing a distal alkyne, such as derivatives of this compound, presents a competitive reaction pathway leading to either the formation of smaller cyclic alcohols or larger macrocyclic structures. The outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of metal catalyst.

Research on the intramolecular Nozaki-type coupling of related iodo-alkynyl hex-5-ynal compounds has provided significant insights into this competition. researchgate.net In these studies, the desired 10-membered macrocyclic enediynes, which would result from the coupling of the aldehyde and the terminal alkyne, were not successfully produced. researchgate.net Instead, when the reaction was catalyzed by nickel(II), the reaction pathway favored an attack on the proximal triple bond. This resulted in the formation of 2-methylenecycloalkan-1-ol fragments, precluding macrocyclization. researchgate.net

Conversely, when chromium(II) was used to promote the cyclization of a slightly longer analogue, 7-[2-(iodoethynyl)benzo[b]thiophen-3-yl]hept-6-ynal, the formation of 11-membered macrocyclic enediynes was observed. researchgate.net This suggests that for the this compound framework, the formation of smaller methylenecycloalkan-1-ols is the preferred outcome under certain metal-catalyzed conditions, while macrocyclization is a challenging transformation that may require specific templates or longer chain analogues.

| Starting Material Type | Catalyst | Primary Product | Citation |

|---|---|---|---|

| 6-[Iodoethynyl-aryl]hex-5-ynal | Ni(II) | 2-Methylenecycloalkan-1-ol fragments | researchgate.net |

| 6-[Iodoethynyl-aryl]hex-5-ynal | Cr(II) | Nozaki-type reaction failed to produce 10-membered macrocycle | researchgate.net |

| 7-[Iodoethynyl-aryl]hept-6-ynal | Cr(II) | 11-membered macrocyclic enediyne | researchgate.net |

Radical-Promoted Cyclization Cascades

Radical-promoted cyclizations are powerful tools in organic synthesis, capable of generating significant molecular complexity from relatively simple acyclic precursors like this compound. rsc.org These reactions typically involve the generation of a radical species which then undergoes a series of intramolecular additions to unsaturated bonds (alkenes and alkynes), creating multiple rings in a single synthetic operation. rsc.orgroyalsocietypublishing.org The regiochemical and stereochemical outcome of these cascades is governed by a combination of kinetic and thermodynamic factors. acs.org

5-Exo Cyclization Pathways

For radicals derived from the this compound structure, such as the hex-5-enyl radical, the intramolecular cyclization is highly regioselective. According to Baldwin's rules and extensive experimental and computational evidence, the 5-exo cyclization pathway is overwhelmingly favored over the 6-endo alternative. acs.orgnuv.ac.in This preference is attributed to more favorable enthalpic and entropic factors associated with forming the smaller five-membered ring. acs.org

The 5-hexenyl radical cyclization is one of the fastest radical rearrangement processes known, with rate constants in the order of 10^5 s⁻¹ at room temperature. researchgate.net This high rate often allows the cyclization to outcompete intermolecular reactions. diva-portal.org

5-exo-trig: The radical adds to the "trigonal" carbon at the 5-position, forming a five-membered ring and a new radical on the adjacent carbon (a cyclopentylmethyl radical). This pathway is kinetically favored. acs.orgacs.org

6-endo-trig: The radical adds to the internal carbon of the double bond to form a six-membered ring (a cyclohexyl radical). This process is generally disfavored for the unsubstituted hex-5-enyl radical. acs.org

Studies on the 1,3-hexadien-5-yn-1-yl radical, a related structure, have shown through ab initio calculations that the 5-exo cyclization is the lowest-energy pathway, further supporting the prevalence of this reaction mode. acs.org Computational studies on substituted 5-hexenyl radicals have also rationalized the high diastereoselectivity often observed in these cyclizations, finding that chair-like transition states leading to cis-products are often the lowest in energy. researchgate.net

| Cyclization Mode | Ring Size Formed | Favorability | Reason | Citation |

|---|---|---|---|---|

| 5-exo-trig | 5-membered | Highly Favored | Lower activation energy; favorable stereoelectronics and orbital overlap. | acs.orgdiva-portal.orgacs.org |

| 6-endo-trig | 6-membered | Disfavored | Higher activation energy; poor orbital overlap in transition state. | acs.orgacs.org |

Atom-Transfer Cyclization Mechanisms

Atom-transfer radical cyclization (ATRC) is a key mechanism for initiating radical cascades from substrates like this compound, particularly when a suitable precursor is used. This process involves the transfer of an atom (commonly a halogen) or a group from a reagent to the substrate, which generates the initial radical. Transition metal complexes are often employed to mediate this transfer. acs.orgcolumbia.edu

A hypothetical mechanism for a transition-metal-hydride-catalyzed radical cyclization involves hydrogen atom transfer (HAT) to one of the unsaturated bonds in the enyne system. columbia.edu This generates a carbon-centered radical, which can then initiate a 5-exo cyclization cascade. The resulting cyclized radical is subsequently trapped, and the catalyst is regenerated. columbia.edu

Copper complexes are also widely used to mediate atom transfer radical cyclizations. acs.org For instance, a derivative of this compound, such as 5-chlorothis compound, could be a substrate for such a reaction. The copper(I) complex would abstract the chlorine atom to generate a vinyl radical, which could then undergo cyclization. These methods have been successfully used to create a variety of ring sizes, including in tandem and radical-polar crossover reactions. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Reaction Intermediates

The identification and characterization of fleeting intermediates are paramount to constructing a complete picture of a reaction mechanism. In the context of Hex-5-en-2-ynal and related compounds, several key intermediates have been proposed and investigated.

In certain reactions, particularly those involving single-electron transfer processes, the formation of ketyl radical species from the carbonyl group of enones has been observed. rsc.org These radical anions are generated through the reduction of the carbonyl compound. rsc.org For instance, in McMurry coupling reactions, a single electron transfer from a low-valent titanium species to a carbonyl substrate produces a ketyl radical. rsc.org This intermediate can then dimerize to form a pinacol. rsc.org While direct evidence for ketyl radicals in reactions of this compound is not extensively documented in the provided search results, the reactivity of the analogous 5-hexenyl radical is well-studied. The 5-hexenyl radical is known to undergo cyclization to the cyclopentylmethyl radical, a process that has been scrutinized using kinetic EPR spectroscopy. researchgate.net This cyclization serves as a classic "radical clock" to probe the lifetimes of radical intermediates. cdnsciencepub.com The formation of cyclized products from reactions involving 5-hexenyl systems provides strong evidence for the intermediacy of free radicals. researchgate.net

In electrophilic cyclization reactions, the formation of onium salt intermediates plays a pivotal role. For example, in the iodocyclization of diacetylenes, the reaction proceeds through a charged intermediate. spbu.ru The solubility of this onium salt in different solvents can significantly influence the reaction's outcome. spbu.ru Similarly, in phosphine-catalyzed annulation reactions, zwitterionic intermediates are generated from the addition of the phosphine (B1218219) to an allene (B1206475) ketone. researchgate.net The geometry of these zwitterionic species can be controlled by the catalyst. researchgate.net In the context of nitrogen-containing heterocycle synthesis, Vilsmeier cyclization of azides involves the formation of an iminium salt, which then undergoes intramolecular cyclization. mdpi.com While not directly mentioning this compound, these examples highlight the importance of onium salt intermediates in the cyclization of related unsaturated systems.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria, which are essential for understanding reaction mechanisms. For instance, the rate constant for the cyclization of the 5-hexenyl radical has been determined over a range of temperatures using kinetic EPR spectroscopy. researchgate.net Such studies have also been applied to understand the hydrolysis of Schiff bases, where activation parameters have been calculated from the effect of temperature on the rate constant. researchgate.net In the context of cycloaddition reactions, kinetic studies, in conjunction with theoretical calculations, have been used to distinguish between different mechanistic pathways, such as concerted or stepwise mechanisms. growingscience.com The rates of hydride transfer from hydrosilanes to carbenium ions have also been measured, providing a linear correlation with substituent parameters. uni-muenchen.de

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can have a profound impact on the course and selectivity of a chemical reaction. In intramolecular [2+2] photocycloadditions of enones, the solvent can control the regio- and stereoselectivity. nih.gov Aprotic solvents can favor intramolecular hydrogen bonding, leading to a specific facial selectivity, while protic solvents can disrupt this interaction, resulting in complementary diastereoselectivity. nih.gov In rhodium-catalyzed hydroacylation reactions, the reaction proceeds smoothly in solvents like CH2Cl2 and CHCl3, but is ineffective in more coordinating solvents such as acetonitrile (B52724) or DMF. acs.org Similarly, in the oxidation of olefins, the solvent can significantly affect both the reaction kinetics and product selectivity. mdpi.com For instance, the oxidation of styrene (B11656) can yield different product ratios of styrene oxide and benzaldehyde (B42025) depending on whether the reaction is carried out in toluene (B28343) or acetonitrile. mdpi.com The polarity and solvating ability of the solvent are also crucial in electrophilic cyclizations, as they can dramatically influence the reaction rate and yield by stabilizing charged transition states and intermediates. spbu.ru

Computational Chemistry and Theoretical Modeling of Hex 5 En 2 Ynal

Density Functional Theory (DFT) Applications for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. It is particularly effective for analyzing reaction pathways, identifying transition states, and calculating activation energies.

For Hex-5-en-2-ynal, DFT could be applied to study a variety of reactions, such as nucleophilic additions to the aldehyde, cycloadditions involving the en-yne moiety, or electrophilic additions across the double or triple bonds. DFT studies on related unsaturated systems have successfully elucidated complex reaction mechanisms. For example, the mechanisms of cycloaddition reactions are often explored using DFT to distinguish between concerted and stepwise pathways. acs.org In the case of the reaction between butadiene and tetrafluoroethylene, DFT calculations showed that a stepwise diradical pathway is kinetically preferred over a concerted Diels-Alder reaction. acs.org

A hypothetical DFT study on the Diels-Alder reaction of this compound (acting as the dienophile) with a simple diene like 1,3-butadiene (B125203) would involve:

Locating Reactants, Products, and Transition States (TS): Optimization of the geometries of the starting materials, the resulting cyclohexene (B86901) product, and the transition state connecting them.

Calculating Activation Barriers: The energy difference between the transition state and the reactants determines the activation energy (ΔE‡), which indicates the kinetic feasibility of the reaction. Studies on similar reactions have found activation barriers in the range of 20-30 kcal/mol. rsc.org

Investigating Reaction Mechanisms: By analyzing the geometry of the transition state and performing Intrinsic Reaction Coordinate (IRC) calculations, one can confirm that the TS connects the reactants and products. The synchronicity of bond formation can also be assessed. researchgate.net

Table 1: Representative DFT Data for a Hypothetical Reaction Pathway This table illustrates the type of data that would be generated from a DFT analysis (e.g., at the B3LYP/6-31G* level) of a hypothetical reaction.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants (this compound + Diene) | 0.0 | N/A |

| Transition State (TS) | +25.5 | Forming C-C bonds: ~2.2 Å |

| Product (Cycloadduct) | -30.0 | Formed C-C bonds: ~1.54 Å |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of the system's dynamic evolution. wikipedia.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation of this compound would involve:

Force Field Selection: Choosing an appropriate molecular mechanics force field (e.g., GAFF, OPLS) that accurately describes the potential energy of the molecule as a function of its atomic coordinates.

Simulation Setup: Placing the molecule in a simulated environment, such as a solvent box (e.g., water or a nonpolar solvent), and defining temperature and pressure.

Trajectory Analysis: Running the simulation for a sufficient time (nanoseconds to microseconds) and analyzing the resulting trajectory to identify the most stable and frequently occurring conformations. mdpi.com

The analysis would reveal the preferred dihedral angles of the C3-C4 bond, determining the spatial relationship between the vinyl group and the propynal moiety. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. mdpi.com

Prediction of Spectroscopic Properties (e.g., Vibrational Modes)

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra.

The process involves:

Optimizing the molecular geometry to find its lowest energy structure.

Calculating the second derivatives of the energy with respect to atomic positions to obtain the harmonic vibrational frequencies.

These calculated frequencies correspond to specific vibrational modes, such as C=O stretching, C≡C stretching, C=C stretching, and various C-H bending modes.

Theoretical spectra are often scaled by an empirical factor to better match experimental results. Comparing the predicted spectrum to an experimental one can confirm the identity and purity of a synthesized sample. Theoretical studies on other organic chromophores have successfully assigned experimental bands by determining their theoretical spectral properties. acs.org

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table shows representative vibrational modes and their expected frequencies from a DFT calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch (aldehyde) | ~1750-1720 | Strong (IR) |

| C≡C Stretch (alkyne) | ~2200-2150 | Medium (IR), Strong (Raman) |

| C=C Stretch (alkene) | ~1650-1620 | Medium (IR & Raman) |

| =C-H Stretch (alkene) | ~3100-3000 | Medium |

| C-H Stretch (aldehyde) | ~2850-2750 | Medium |

Electronic Structure Analysis and Reactivity Descriptors

Analysis of a molecule's electronic structure provides deep insights into its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting its nucleophilic sites.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting its electrophilic sites.

For this compound, the conjugated π-system would be the primary contributor to the HOMO and LUMO. The LUMO is expected to be localized significantly on the carbonyl carbon and the β-carbon of the alkyne, making these sites susceptible to nucleophilic attack. The HOMO would likely be distributed across the C=C double bond and C≡C triple bond. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and the energy required for electronic excitation.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, visually identifying electron-rich (red) and electron-poor (blue) regions.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity, which are derived from HOMO and LUMO energies and provide a quantitative measure of reactivity.

These analyses are foundational in Molecular Electron Density Theory (MEDT), which explains reactivity through the changes in electron density during a reaction. luisrdomingo.com

Advanced Spectroscopic Characterization Methods for Hex 5 En 2 Ynal and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. For a molecule with the complexity of Hex-5-en-2-ynal, featuring an aldehyde, an alkyne, and an alkene moiety, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the vinylic protons, and the allylic protons. The aldehydic proton (H-1) is anticipated to appear significantly downfield, typically in the range of δ 9.0-10.0 ppm, due to the strong deshielding effect of the carbonyl group. libretexts.org The terminal vinylic protons (H-6) would likely resonate between δ 5.0 and 6.0 ppm, showing characteristic geminal and vicinal couplings. The internal vinylic proton (H-5) would be expected in a similar region, coupled to both the terminal vinyl protons and the allylic protons. The allylic protons (H-4) would appear further upfield, likely in the range of δ 2.5-3.5 ppm, deshielded by both the double and triple bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. The most downfield signal would correspond to the aldehydic carbon (C-1), typically appearing between δ 190 and 215 ppm. libretexts.org The acetylenic carbons (C-2 and C-3) would be found in the range of δ 70-90 ppm. The vinylic carbons (C-5 and C-6) are expected to resonate between δ 110 and 140 ppm. The allylic carbon (C-4) would be the most upfield of the sp² and sp hybridized carbons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 (CHO) | 9.0 - 10.0 | 190 - 215 |

| 2 (C≡) | - | 70 - 90 |

| 3 (≡C) | - | 70 - 90 |

| 4 (CH₂) | 2.5 - 3.5 | 20 - 35 |

| 5 (=CH) | 5.5 - 6.5 | 120 - 140 |

| 6 (=CH₂) | 5.0 - 6.0 | 115 - 125 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Regioisomer Differentiation

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential to establish the connectivity between them, which is vital for unambiguous structural assignment and for differentiating between potential regioisomers.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would be instrumental in confirming the coupling between the vinylic protons (H-5 and H-6) and the allylic protons (H-4). The absence of a correlation to the aldehydic proton (H-1) would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal assigned to the aldehyde would show a correlation to the carbon signal in the aldehydic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. In the case of this compound, key HMBC correlations would be expected from the aldehydic proton (H-1) to the acetylenic carbons (C-2 and C-3), and from the allylic protons (H-4) to the vinylic carbons (C-5 and C-6) as well as the acetylenic carbon (C-3). These correlations are critical for confirming the precise arrangement of the functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. publish.csiro.au For this compound (C₆H₆O), the expected exact mass is 94.04186 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with high accuracy (typically to within 5 ppm), allowing for the confident confirmation of the molecular formula. mdpi.com

Furthermore, HRMS is highly sensitive and can be used to detect and identify impurities in a sample, even at very low concentrations. This is particularly important when analyzing reaction products, where the presence of byproducts or unreacted starting materials needs to be assessed. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For α,β-unsaturated aldehydes, characteristic fragmentation patterns can help to confirm the structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com They are exceptionally useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic stretching frequencies would confirm the presence of the key functional groups. A strong, sharp absorption band between 1650 and 1700 cm⁻¹ would be indicative of the C=O stretch of the conjugated aldehyde. The C-H stretch of the aldehyde proton typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The C≡C triple bond stretch is expected to show a weak to medium absorption in the 2100-2260 cm⁻¹ region. The C=C double bond stretch would likely appear around 1640 cm⁻¹. The vinylic C-H stretches are expected above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the C≡C and C=C stretching vibrations, being more polarizable and symmetrical, often give rise to strong Raman signals. americanpharmaceuticalreview.com This makes Raman spectroscopy particularly useful for characterizing the unsaturated backbone of this compound.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O (Aldehyde) | Stretch | 1650 - 1700 (Strong) | Weak to Medium |

| C-H (Aldehyde) | Stretch | 2700 - 2900 (Medium) | Medium |

| C≡C (Alkyne) | Stretch | 2100 - 2260 (Weak-Medium) | Strong |

| C=C (Alkene) | Stretch | ~1640 (Medium) | Strong |

| =C-H (Alkene) | Stretch | >3000 (Medium) | Medium |

Comparison of Experimental and Computational Spectroscopic Data for Validation

In modern chemical analysis, the comparison of experimentally obtained spectroscopic data with theoretically calculated values has become a standard practice for validating structural assignments. Quantum chemical calculations, using methods such as Density Functional Theory (DFT), can predict spectroscopic parameters with increasing accuracy. scirp.org

For this compound, computational methods can be employed to predict:

NMR Chemical Shifts (¹H and ¹³C): Calculated chemical shifts can be correlated with experimental values to aid in the assignment of complex spectra.

Vibrational Frequencies (IR and Raman): Computed vibrational spectra can be compared with experimental IR and Raman spectra to confirm the assignment of vibrational modes and to understand the nature of the molecular vibrations.

Discrepancies between experimental and computational data can often be informative, highlighting conformational effects or intermolecular interactions present in the experimental sample that were not accounted for in the computational model. This iterative process of comparing experimental and computational data provides a powerful approach to achieving a high level of confidence in the structural characterization of molecules like this compound and its reaction products.

Synthetic Applications As a Versatile Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of hex-5-en-2-ynal extends to the synthesis of both macrocyclic and polycyclic frameworks, which are core structures in many biologically active compounds.

Derivatives of this compound are key precursors in the synthesis of macrocyclic enediynes, a class of compounds known for their potent antitumor properties. A notable example is the creation of a cinnoline-fused 10-membered enediyne. The synthesis commences with a Sonogashira coupling of 3-alkynyl-4-bromocinnoline with 5-hexyn-1-ol (B123273) to introduce the second acetylenic moiety. This is followed by oxidation of the alcohol to the corresponding aldehyde, yielding 6-(3-Iodoethynylcinnoline-4-yl)hex-5-ynal. scispace.com The pivotal macrocyclization is then achieved through an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling that is highly chemoselective for aldehydes. scispace.comwikipedia.orgorganic-chemistry.org This reaction successfully forms the 10-membered ring, which exhibits significant reactivity and induces single-strand DNA scissions upon mild heating. scispace.com

Conversely, attempts to synthesize 10-membered benzo[b]thiophene-fused enediynes from the corresponding 6-[...]-hex-5-ynal precursors using a similar Nozaki-type reaction were unsuccessful, highlighting the nuanced substrate and catalyst requirements for these complex cyclizations. researchgate.netresearchgate.net

| Reaction Step | Reactants/Intermediates | Reagents & Conditions | Product Type | Reference(s) |

| Side-chain Introduction | 3-Alkynyl-4-bromocinnoline, 5-Hexyn-1-ol | Sonogashira Coupling | Acyclic diynol | scispace.com |

| Oxidation | 6-(3-Ethynylcinnoline-4-yl)hex-5-yn-1-ol | PCC or Dess-Martin periodinane | 6-(3-Iodoethynylcinnoline-4-yl)hex-5-ynal | scispace.com |

| Macrocyclization | 6-(3-Iodoethynylcinnoline-4-yl)hex-5-ynal | CrCl₂/NiCl₂ (Nozaki-Hiyama-Kishi) | Cinnoline-fused 10-membered enediyne | scispace.com |

Derivatives of this compound serve as valuable precursors for a variety of polycyclic systems through electrocyclization and annulation reactions.

Cyclopentenes and Cyclopenta[b]carbazoles: An efficient, iodine-promoted electrocyclization of 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives with indoles provides access to highly substituted cyclopentenes and cyclopenta[b]carbazoles. nih.govacs.orgfigshare.comacs.org The reaction pathway is dictated by the electronic nature of the indole (B1671886) coupling partner. nih.gov

4π Electrocyclization: With indole, 7-methylindole, or 5-bromoindole, the reaction proceeds via a 4π electrocyclization to yield polysubstituted cyclopentene (B43876) derivatives. nih.gov

6π Electrocyclization: When strongly electron-donating, methoxy-substituted indoles are used, the reaction follows a 6π electrocyclization pathway to produce cyclopenta[b]carbazole analogues. nih.govacs.org

These reactions proceed with high diastereoselectivity under mild conditions, forming multiple new carbon-carbon bonds in a single step. nih.govfigshare.com

Cyclohexenes: Ester derivatives of this compound, specifically hex-5-en-2-ynoates, undergo a [4+2] annulation with electron-poor alkenes. figshare.comnih.govacs.orgacs.org This reaction, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), yields highly functionalized exocyclic olefinic cyclohexenes with excellent regio- and diastereoselectivity. figshare.comacs.orgscribd.com This transformation establishes hex-5-en-2-ynoates as effective four-carbon (C4) building blocks. figshare.comacs.orgscribd.com

| Precursor Type | Reaction Type | Reactants | Key Catalyst/Reagent | Product Class | Reference(s) |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | 4π Electrocyclization | Indole derivatives | Iodine (I₂) | Polysubstituted Cyclopentenes | nih.govacs.org |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal | 6π Electrocyclization | Methoxy-substituted indoles | Iodine (I₂) | Cyclopenta[b]carbazoles | nih.govacs.org |

| Hex-5-en-2-ynoates | [4+2] Annulation | Electron-poor alkenes | DMAP | Exocyclic Olefinic Cyclohexenes | figshare.comacs.orgscribd.com |

Role in Total Synthesis Efforts of Natural Products and Analogues

The unique reactivity of this compound has been leveraged in the demanding context of natural product total synthesis. A prominent example is its application in synthetic studies toward nakadomarin A, a marine alkaloid with a complex hexacyclic structure. gla.ac.uk In a reported synthetic route, this compound was prepared via the oxidation of hex-5-en-2-yn-1-ol using manganese dioxide and served as a key intermediate for subsequent transformations. gla.ac.uk Its bifunctional nature allows for sequential or tandem reactions to build complex molecular frameworks characteristic of natural products. gla.ac.ukresearchgate.netnih.gov

Development of Novel C4 Synthons in Annulation Chemistry

A significant application of the this compound scaffold is in the development of novel C4 synthons for annulation chemistry. scribd.com Research has demonstrated that hex-5-en-2-ynoates can function as regiodivergent C4 synthons in Lewis base-catalyzed [4+2] annulation reactions. figshare.comacs.orgscribd.com

In this process, catalyzed by DMAP, the hex-5-en-2-ynoate engages with electron-poor alkenes to form cyclohexene (B86901) rings. acs.org Unlike other C4 synthons that rely on proton transfer mechanisms, this system operates by harnessing the resonance of a zwitterionic intermediate formed after the nucleophilic attack of DMAP on the alkyne. acs.org This allows for new bond formations at the β- and ε-carbons of the hex-5-en-2-ynoate backbone, offering a new paradigm for reactivity and regiocontrol in the synthesis of six-membered rings. figshare.comacs.orgscribd.com

Integration into Cascade and Domino Reaction Sequences

The structural framework of this compound is ideally suited for incorporation into cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.

The previously mentioned iodine-promoted synthesis of cyclopentenes and cyclopenta[b]carbazoles from hex-2-en-5-ynal derivatives is a prime example of a cascade process. acs.orgresearchgate.net In the formation of cyclopentenes, three new C-C bonds and three stereocenters are generated in one pot. nih.gov The synthesis of cyclopenta[b]carbazoles is even more complex, involving the formation of four new C-C bonds. nih.gov

Furthermore, hex-5-ynal itself has been utilized in dual-mode Lewis acid-induced cascade reactions. pkusz.edu.cn An InCl₃-mediated Prins/Conia-ene cascade between β-keto esters and hex-5-ynal has been developed to construct 1-oxadecalin ring systems, which are core structures in the phomactin family of natural products. pkusz.edu.cn This sequence involves a Lewis acid-promoted Prins reaction followed by a Conia-ene cyclization, demonstrating the capacity of the simple hex-5-ynal molecule to participate in sophisticated, multi-step transformations to rapidly build molecular complexity. pkusz.edu.cn

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Selective Transformations

The dual reactivity of the alkene and alkyne functionalities in Hex-5-en-2-ynal offers a rich playground for the development of new catalytic systems that can selectively address one group over the other, or orchestrate tandem reactions involving both.

Recent advancements in transition-metal catalysis offer promising avenues for the selective functionalization of enyne systems. rsc.orgmdpi.com Earth-abundant metal catalysts, such as those based on manganese, are gaining prominence for their ability to catalyze the 1,2-difunctionalization of alkenes and alkynes. acs.org The application of dinuclear manganese catalysts could enable selective transformations on either the double or triple bond of this compound, depending on the ligand environment and reaction conditions. acs.org Furthermore, recyclable catalysts, including those based on encapsulated metal nanoparticles or supported on materials like silica (B1680970) and graphitic carbon, present a green and sustainable approach for the functionalization of alkynes and could be adapted for reactions involving this compound. mdpi.com

The development of dual-catalytic systems, where two different catalysts operate orthogonally in the same pot, could unlock novel transformations of this compound. For instance, a combination of a transition metal catalyst to activate the alkyne and an organocatalyst to engage the aldehyde could lead to complex molecular architectures in a single step.

Table 1: Potential Catalytic Systems for Selective Transformations of this compound

| Catalytic System | Potential Transformation | Rationale |

| Dinuclear Manganese Catalysts | Selective 1,2-difunctionalization of the alkene or alkyne | Earth-abundant, low toxicity, and demonstrated activity for alkyne/alkene functionalization. acs.org |

| Recyclable Nanoparticle Catalysts | Hydrogenation, hydrosilylation, hydroboration | Sustainable and efficient for alkyne functionalization, with potential for high selectivity. mdpi.com |

| Dual Metal/Organocatalysis | Tandem reactions involving the alkyne and aldehyde | Orthogonal reactivity could enable the construction of complex polycyclic systems. |

Asymmetric Synthesis and Enantioselective Processes Involving this compound